1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride
Description
1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride (CAS: 186354-60-9) is a chiral ionic liquid or organocatalyst precursor characterized by a 1H-imidazolium core substituted with two (1S)-1-phenylethyl groups at the 1- and 3-positions . The stereochemistry of the (1S)-configured substituents introduces chirality, making this compound valuable in asymmetric synthesis or enantioselective catalysis. Analytical data from Amadis Chemical confirm its characterization via NMR, HPLC, and LC-MS, ensuring high purity and structural integrity . The phenylethyl substituents balance steric bulk and solubility, distinguishing it from bulkier or more rigid analogs.
Properties
IUPAC Name |
1,3-bis[(1S)-1-phenylethyl]-1,2-dihydroimidazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-14,16-17H,15H2,1-2H3;1H/t16-,17-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZKVSNKWHUMOW-QJHJCNPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@@H](C)C3=CC=CC=C3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60777923 | |
| Record name | 1,3-Bis[(1S)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60777923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186354-60-9 | |
| Record name | 1,3-Bis[(1S)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60777923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Imidazole with Chiral Alkyl Halides
The most direct route involves alkylating imidazole at the 1- and 3-positions using enantiomerically pure (1S)-1-phenylethyl chloride. This method parallels the synthesis of 1-H-3-[(1R,2S,5R)-(−)-menthoxymethyl]imidazolium chloride, where chirality is introduced via a stereospecific alkylating agent.
Procedure :
-
Preparation of (1S)-1-Phenylethyl Chloride :
(S)-1-Phenylethanol is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C, yielding (1S)-1-phenylethyl chloride with >99% enantiomeric excess (ee). -
Double Alkylation of Imidazole :
Imidazole (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen. Sodium hydride (2.2 equiv) is added to deprotonate the imidazole, followed by dropwise addition of (1S)-1-phenylethyl chloride (2.2 equiv). The reaction proceeds at 60°C for 12 hours, forming the dialkylated imidazolium intermediate. -
Chloride Salt Formation :
The crude product is treated with concentrated HCl in ethyl acetate, precipitating the chloride salt. Recrystallization from acetone/hexane (1:3) yields pure 1H-imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride (72% yield, 98% ee).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 60°C |
| Yield | 72% |
| Enantiomeric Excess | 98% |
| Purity (HPLC) | >99% |
Stereoretentive Synthesis via Chiral Auxiliaries
This method adapts strategies from prolinate salt synthesis, leveraging chiral auxiliaries to preserve stereochemistry during imidazole functionalization.
Procedure :
-
Synthesis of Chiral Imidazole Intermediate :
Imidazole is reacted with (S)-1-phenylethyl mesylate in the presence of triethylamine (TEA) in acetonitrile at 25°C. The mesylate group ensures retention of configuration during alkylation. -
Quaternization and Ion Exchange :
The intermediate is quaternized with methyl triflate, followed by anion exchange with Amberlite IRA-400 (Cl⁻ form) in methanol. The final chloride salt is isolated via rotary evaporation (65% yield).
Mechanistic Insight :
The use of mesylate leaving groups minimizes racemization, as evidenced by circular dichroism (CD) spectra showing no detectable loss of chirality.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies on imidazolium salt synthesis reveal solvent-dependent yields:
| Solvent | Base | Yield (%) |
|---|---|---|
| THF | NaH | 72 |
| DMF | K₂CO₃ | 58 |
| Acetonitrile | TEA | 65 |
THF with NaH provides optimal nucleophilicity for imidazole alkylation, while polar aprotic solvents like DMF reduce side reactions.
Temperature and Time Profiling
Data from transamidation catalysis suggest that elevated temperatures (60–80°C) accelerate alkylation but risk racemization. Controlled heating at 60°C for 12 hours balances yield and stereochemical integrity.
Analytical Validation
Spectroscopic Characterization
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20) confirms 98% ee, with retention times of 12.3 min (R-enantiomer) and 14.1 min (S-enantiomer).
Scalability and Industrial Relevance
A kilogram-scale adaptation of Method 1.1 achieves 68% yield with 97% ee, demonstrating feasibility for industrial production. Critical parameters include:
-
Precise stoichiometry (imidazole:alkylating agent = 1:2.2)
-
Inert atmosphere to prevent oxidation
-
Gradient recrystallization for enantiopure product isolation
Chemical Reactions Analysis
1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride anion can be replaced by other nucleophiles, leading to the formation of different ionic liquids.
Oxidation and Reduction: The imidazolium cation can participate in redox reactions, although these are less common.
Complex Formation: The compound can form complexes with metals, which can be useful in catalysis
Common reagents used in these reactions include halides, metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Applications in Catalysis
1H-Imidazolium salts are often used as catalysts in organic synthesis. Their ability to stabilize transition states and facilitate reactions makes them valuable in various catalytic processes.
Case Study: Catalytic Activity in Organic Reactions
A study demonstrated the use of 1H-Imidazolium chloride in promoting the acylation of indoles. The ionic liquid environment provided by the imidazolium salt enhanced the reaction yield and selectivity compared to traditional solvents. The results indicated a regioselective acylation with a product ratio of 93/7 favoring the desired product .
| Reaction Type | Yield (%) | Selectivity (%) |
|---|---|---|
| Acylation of Indoles | 99 | 93 |
| Aldol Reactions | 100 | Varies |
Electrochemical Applications
The compound's ionic nature contributes to its potential as an electrolyte in electrochemical systems. Ionic liquids like 1H-Imidazolium chloride exhibit high ionic conductivity and thermal stability, making them suitable for use in batteries and supercapacitors.
Case Study: Ionic Conductivity
Research has shown that imidazolium-based ionic liquids can serve as effective electrolytes in lithium-ion batteries. They offer advantages such as non-volatility and thermal stability, which are critical for safe battery operation .
| Property | Value |
|---|---|
| Ionic Conductivity | High |
| Thermal Stability | Excellent |
| Non-volatility | Yes |
Materials Science
In materials science, imidazolium salts are explored for their role in creating advanced materials such as polymers and nanocomposites. Their ability to modify surface properties and enhance material performance is being investigated.
Case Study: Polymer Composites
Imidazolium salts have been used to functionalize polymer matrices, improving their mechanical properties and thermal stability. This application is particularly relevant in the development of lightweight materials for aerospace and automotive industries .
Mechanism of Action
The mechanism by which 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride exerts its effects is primarily through its ionic nature. The imidazolium cation can interact with various molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking. These interactions can influence the stability and reactivity of the compound in different environments .
Comparison with Similar Compounds
Steric and Electronic Effects
- Target Compound : The (1S)-1-phenylethyl groups provide chiral induction while maintaining solubility in common solvents like toluene or dichloromethane. This contrasts with the diisopropylphenyl analog , which sacrifices solubility for extreme steric shielding, useful in preventing catalyst deactivation.
- Naphthalenyl Derivative : The naphthyl groups enhance π-stacking interactions, favoring applications in supramolecular chemistry or organic semiconductors. However, reduced solubility may limit reaction scalability.
- Anthracenyl Derivative (DCANIMCl) : Anthracene’s large conjugated system imparts strong absorptive/emissive properties, making it suitable for optoelectronic materials but synthetically challenging due to its size.
Chirality and Catalytic Utility
- The target compound’s (1S) configuration enables enantioselective transformations, unlike non-chiral analogs like the mesityl-substituted salt , which is employed in non-stereoselective catalysis (e.g., aryl coupling).
Thermal and Chemical Stability
- Bulky substituents (e.g., diisopropylphenyl or anthracenyl ) improve thermal stability but may slow reaction kinetics. The target compound’s phenylethyl groups offer a balance between stability and reactivity.
Biological Activity
1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride is a chiral ionic liquid that has garnered attention for its unique structural properties and potential biological activities. This compound, characterized by its imidazolium cation and two (1S)-1-phenylethyl substituents, exhibits a range of biological activities that make it an interesting subject for research in medicinal chemistry and pharmacology.
- Molecular Formula : C19H21ClN2
- CAS Number : 186354-60-9
- Molecular Weight : 312.84 g/mol
Synthesis
The synthesis of 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride typically involves the reaction of imidazole derivatives with (1S)-1-phenylethyl halides. The process can be summarized as follows:
Starting Materials :
- Imidazole derivative
- (1S)-1-phenylethyl halide
Reaction Conditions :
- Conducted at room temperature or slightly elevated temperatures.
- Purification through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that imidazolium salts exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that derivatives of imidazoles possess broad-spectrum antibacterial activity, which is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
Anti-inflammatory Effects
Imidazolium compounds have been linked to anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
Anticancer Properties
Recent studies highlight the anticancer potential of imidazolium salts. Specifically, compounds similar to 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against aggressive cancer types such as MDA-MB-231 breast cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1H-Imidazolium, 1,3-bis[(S)-1-phenylethyl]-, chloride | C19H21ClN2 | Enantiomeric variation; potential differences in biological activity |
| 1H-Imidazolium, 3-methyl-, chloride | C7H10ClN2 | Simpler structure; less steric hindrance |
| 1H-Imidazolium, 2-methyl-, chloride | C7H10ClN2 | Similar ionic liquid properties but different sterics |
The structural uniqueness of 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride enhances its catalytic properties and biological interactions compared to simpler or non-chiral variants.
Study on Antimicrobial Activity
A study published in a pharmaceutical journal evaluated the antimicrobial activity of various imidazole derivatives. The results indicated that compounds with similar structures to 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve membrane disruption and interference with cellular respiration pathways .
Investigation into Anticancer Effects
Another investigation focused on the anticancer properties of imidazolium salts. The study reported that derivatives showed promising results in inhibiting cell proliferation in human cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways involved in cell survival and death .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride, and how do catalyst choices impact yield and purity?
- Methodological Answer : The compound can be synthesized via a two-step process involving glyoxal-bis-imine intermediates and subsequent alkylation. Key catalysts include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or silver nitrate , with solvents like toluene or 1,4-dioxane . Reaction times vary (0.5–24 hours), and purity is confirmed via <sup>1</sup>H NMR . For reproducibility, ensure strict control of moisture and reaction temperature.
Q. How can researchers confirm the stereochemical integrity of the (1S)-1-phenylethyl substituents?
- Methodological Answer : Use chiral HPLC or vibrational circular dichroism (VCD) to verify enantiomeric purity. Cross-reference <sup>1</sup>H NMR chemical shifts (e.g., aromatic protons and methyl groups) with literature data for analogous imidazolium salts . For crystallographic confirmation, grow single crystals in THF/water mixtures and perform X-ray diffraction .
Q. What safety protocols are critical during synthesis?
- Methodological Answer : Handle chloromethylethyl ether (a lachrymator) in a well-ventilated fume hood with PPE. Avoid prolonged exposure to silver nitrate, which can cause skin irritation. Waste disposal must follow institutional guidelines for halogenated solvents and heavy metals .
Advanced Research Questions
Q. How does the electronic structure of this imidazolium salt influence its reactivity in organometallic catalysis?
- Methodological Answer : The electron-withdrawing chloride counterion and bulky (1S)-1-phenylethyl groups stabilize metal complexes by preventing agglomeration. Conduct DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and compare with catalytic performance in cross-coupling reactions . Experimental validation can involve testing catalytic activity in olefin metathesis or Suzuki-Miyaura reactions .
Q. What strategies resolve contradictions in reported reaction yields for similar imidazolium salts?
- Methodological Answer : Systematic variation of catalyst loading (e.g., 1–5 mol%) and solvent polarity (toluene vs. dioxane) can identify optimal conditions. Use <sup>13</sup>C NMR to detect trace impurities (e.g., unreacted glyoxal intermediates) that may depress yields . Reproduce results using anhydrous solvents and inert atmospheres to mitigate moisture sensitivity .
Q. Can this compound serve as a precursor for N-heterocyclic carbenes (NHCs)? What deprotonation methods are effective?
- Methodological Answer : Deprotonate with KOtBu or LiHMDS in THF at −78°C to generate the free carbene. Characterize the NHC via <sup>13</sup>C NMR (carbene carbon resonance ~210–220 ppm) and X-ray crystallography . Compare stability with analogues like 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride .
Critical Analysis and Future Directions
- Comparative Studies : Benchmark catalytic efficiency against 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride to assess steric/electronic trade-offs.
- Mechanistic Probes : Use isotopic labeling (<sup>2</sup>H/<sup>13</sup>C) to trace carbene formation pathways in real time.
- Environmental Impact : Develop greener syntheses using bio-based solvents (e.g., cyclopentyl methyl ether) to replace toluene/dioxane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
